![molecular formula C8H12N2S B1470848 (4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethyl)amine CAS No. 1428233-78-6](/img/structure/B1470848.png)
(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethyl)amine
Overview
Description
“(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethyl)amine” is a compound that is part of a class of heterocyclic compounds known as thienopyridines . It has the empirical formula C7H10ClNS and a molecular weight of 175.68 . This compound is used in the synthesis of various pharmaceuticals .
Synthesis Analysis
The synthesis of this compound has been described in various patents and scientific literature . One method involves the introduction of an allyl group in the 3-position of a 4-oxopiperidine-3-carboxylic acid ester, followed by ozonization, reduction to the corresponding aldehyde, and ring closure with H2S/HCl in the presence of a metal halide .Molecular Structure Analysis
The molecular structure of this compound includes a six-membered ring with five methylene bridges (-CH2-) and one amine bridge (-NH-) fused to a five-membered heterocyclic ring thiophene .Physical And Chemical Properties Analysis
This compound has a molecular weight of 175.68 and its molecular formula is C7H10ClNS . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Scientific Research Applications
Synthesis and Biological Activity
4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethyl)amine and its derivatives have been synthesized and evaluated for various biological activities. These compounds have shown potent biological activities in different models, suggesting their potential as lead molecules for future drugs. The nucleus of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine plays a significant role in the synthesis of drugs or drug intermediates. This review highlights the chemical and biological aspects of these analogs, focusing on synthetic schemes and biological activities of different 4,5,6,7-tetrahydrothieno[3,2-c]pyridine analogs reported over the last two decades J. Sangshetti, A. Zambare, F. Khan, I. Gonjari, Z. Zaheer, 2014.
Synthesis Techniques
A modified Pictet-Spengler reaction via a formyliminium ion intermediate has been developed for an efficient and convenient synthesis of N-formyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridines. This process provides a convenient method for preparing these compounds with various substituents at C-4, showcasing the adaptability and efficiency of synthesis techniques for this class of compounds M. Kitabatake, Akinobu Hashimoto, T. Saitoh, 2010.
Biological Significance
The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine nucleus has been identified as a core structure in several biologically active compounds, including potential nitric oxide synthase inhibitors with significant in vivo activity. These findings underscore the versatility and potential of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridin-4-ylmethyl)amine nucleus in the development of therapeutic agents H. Beaton, N. Boughton-Smith, P. Hamley, A. Ghelani, D. Nicholls, A. Tinker, A. Wallace, 2001.
Chemical Properties and Applications
The chemical properties and applications of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives extend beyond biological activities. These compounds have been explored in the synthesis of polynuclear spin crossover complexes and as functional models for enzymatic activities, illustrating the broad applicability of this heterocyclic nucleus in both medicinal chemistry and material science I. Boldog, Francisco J. Muñoz-Lara, A. B. Gaspar, M. C. Muñoz, M. Seredyuk, J. Real, 2009.
Mechanism of Action
Target of Action
It is known that similar compounds such as prasugrel, a thienopyridine prodrug, irreversibly bind to p2y12 receptors .
Mode of Action
Prasugrel, a related compound, reduces the aggregation of platelets by irreversibly binding to p2y12 receptors . It interacts in an irreversible manner with the residues Cys97 and Cys175 of the human P2Y12-receptor .
Biochemical Pathways
The irreversible binding of similar compounds to p2y12 receptors suggests that it may affect platelet aggregation pathways .
Result of Action
Similar compounds like prasugrel are known to reduce platelet aggregation, which can prevent blood clots .
Future Directions
Thienopyridine derivatives, including “(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethyl)amine”, have shown potent biological activities and are considered as lead molecules for the development of future drugs . They have been evaluated for various biological activities in different models with promising findings .
Biochemical Analysis
Biochemical Properties
(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethyl)amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation. Additionally, this compound can affect the expression of genes related to oxidative stress and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as receptors or enzymes, altering their function. For instance, it may inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events crucial for signal transduction. Additionally, this compound can influence gene expression by interacting with transcription factors or epigenetic modifiers .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under controlled conditions but may degrade when exposed to light or high temperatures. Long-term exposure to this compound can lead to sustained changes in cellular function, such as altered metabolic activity or prolonged activation of signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced cognitive function or reduced inflammation. At high doses, it can cause toxic or adverse effects, including hepatotoxicity or neurotoxicity. Threshold effects have been observed, where the compound’s impact significantly changes beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes or cofactors, influencing metabolic flux and altering metabolite levels. The compound’s metabolism can also affect its pharmacokinetics and overall biological activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation can be influenced by factors such as its lipophilicity and affinity for certain cellular compartments .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may accumulate in the nucleus, affecting gene expression and chromatin structure .
Properties
IUPAC Name |
4,5,6,7-tetrahydrothieno[3,2-c]pyridin-4-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S/c9-5-7-6-2-4-11-8(6)1-3-10-7/h2,4,7,10H,1,3,5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXJRTHHSITXHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1SC=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


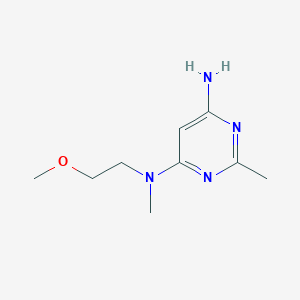

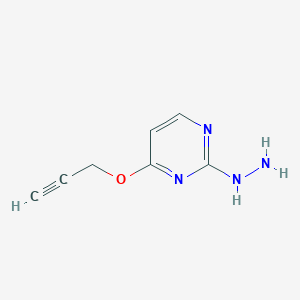
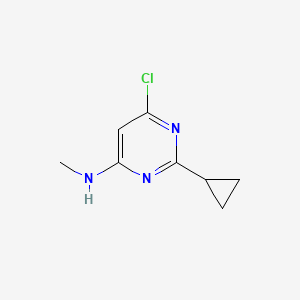

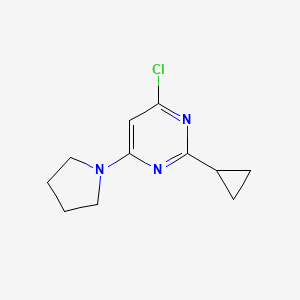
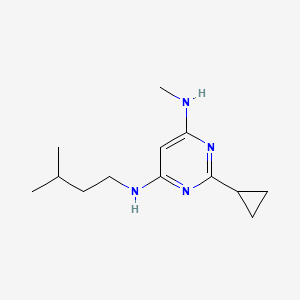
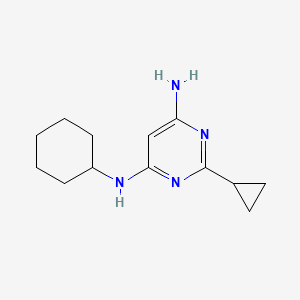

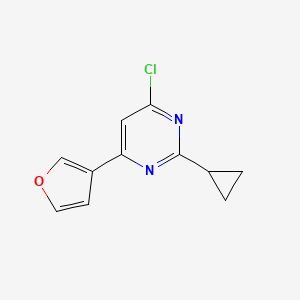
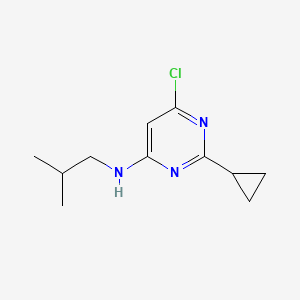
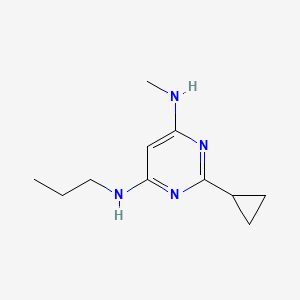

![1-[(Cyclopropylamino)methyl]cyclobutan-1-amine](/img/structure/B1470787.png)
